![molecular formula C14H23Cl2NO7P2 B010500 4-(4-(Bis(2-chloroethyl)amino)phenyl)-1-hydroxybutane-1,1-bisphosphonic acid CAS No. 104233-81-0](/img/structure/B10500.png)
4-(4-(Bis(2-chloroethyl)amino)phenyl)-1-hydroxybutane-1,1-bisphosphonic acid
描述
4-(4-(Bis(2-chloroethyl)amino)phenyl)-1-hydroxybutane-1,1-bisphosphonic acid, also known as this compound, is a useful research compound. Its molecular formula is C14H23Cl2NO7P2 and its molecular weight is 450.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Mustard Compounds - Nitrogen Mustard Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(4-(Bis(2-chloroethyl)amino)phenyl)-1-hydroxybutane-1,1-bisphosphonic acid, commonly referred to as BAD, is a synthetic compound that exhibits significant biological activity, particularly in the context of antitumor properties. This compound is a derivative of bisphosphonate, a class of drugs known for their ability to inhibit bone resorption and treat various bone-related conditions, including osteoporosis and metastatic bone disease.
- CAS Number : 104233-81-0
- Molecular Formula : C14H23Cl2N2O7P2
- Molecular Weight : 450.2 g/mol
BAD functions primarily through its dual action as both an alkylating agent and a bisphosphonate. The bisphosphonate moiety facilitates the compound's accumulation in bone tissue, while the alkylating properties are responsible for its cytotoxic effects on cancer cells. This combination allows BAD to target bone metastases effectively while also exerting systemic antitumor effects.
Antitumor Activity
Research has demonstrated that BAD exhibits potent antitumor activity against various cancer cell lines. In particular, studies conducted on rat models have shown that BAD significantly inhibits the growth of osteosarcoma and Walker carcinosarcoma:
- Tumor Growth Inhibition : In vivo studies indicated that BAD led to a marked reduction in tumor size and prolonged survival rates in treated animals compared to controls. The compound's efficacy was comparable to established chemotherapeutic agents such as dacarbazine and melphalan .
- Mechanistic Insights : The cytotoxic effects were attributed to the compound's ability to induce apoptosis in cancer cells, as evidenced by histological examinations showing rapid calcification of tumors and reduced metastatic spread .
Toxicity Profile
The toxicity profile of BAD has been assessed through various studies:
- LD50 Determination : The lethal dose (LD50) for intravenous administration was found to be 146 mg/kg in rat models, indicating a moderate toxicity level .
- Mutagenicity Tests : BAD exhibited low mutagenic activity when tested against histidine auxotrophic strains of Salmonella typhimurium, suggesting a favorable safety profile concerning genetic damage .
Data Tables
Parameter | Value |
---|---|
CAS Number | 104233-81-0 |
Molecular Weight | 450.2 g/mol |
LD50 (i.v.) | 146 mg/kg |
Tumor Types Tested | Osteosarcoma, Walker Carcinosarcoma |
Efficacy Comparison | Comparable to Dacarbazine and Melphalan |
Study 1: Efficacy in Osteosarcoma
A study focused on the effects of BAD on rats with induced osteosarcoma showed that treatment with BAD resulted in significant tumor size reduction and improved survival rates. Histological analysis revealed enhanced calcification within the tumors, indicating effective targeting of malignant cells.
Study 2: Safety and Toxicology
Another investigation assessed the mutagenicity and acute toxicity of BAD. Results indicated minimal mutagenic potential and an acceptable safety margin for therapeutic use, positioning BAD as a promising candidate for further clinical development.
科学研究应用
Anticancer Research
The compound's nitrogen mustard component is known for its alkylating properties, which can be leveraged in cancer therapy. Nitrogen mustards are a class of compounds that have been used as chemotherapeutic agents due to their ability to cross-link DNA and inhibit cell division.
- Mechanism of Action : The alkylating agent can form covalent bonds with DNA, leading to cross-linking and subsequent apoptosis in cancer cells.
- Case Studies : Research has demonstrated that similar compounds can effectively target various types of cancer cells, including leukemia and solid tumors. Studies focusing on the efficacy of this compound in preclinical models are ongoing.
Bone Health and Osteoporosis Treatment
Bisphosphonates are well-documented for their role in bone metabolism, particularly in the treatment of osteoporosis. The incorporation of a bisphosphonic acid group in this compound suggests potential applications in bone health.
- Mechanism : Bisphosphonates inhibit osteoclast-mediated bone resorption, thus maintaining or increasing bone density.
- Research Findings : Investigations into similar bisphosphonate compounds have shown promising results in reducing fracture risk in osteoporotic patients.
Drug Delivery Systems
The unique chemical structure allows for exploration in drug delivery systems, particularly targeting specific tissues or cells.
- Nanoparticle Formulations : The compound can be integrated into nanoparticle systems designed for targeted drug delivery, enhancing therapeutic efficacy while minimizing side effects.
- Case Studies : Research has highlighted the use of bisphosphonate-conjugated nanoparticles for targeted delivery to bone tissues, improving the localization of therapeutic agents.
The ongoing research into the applications of 4-(4-(Bis(2-chloroethyl)amino)phenyl)-1-hydroxybutane-1,1-bisphosphonic acid indicates several promising avenues:
- Clinical Trials : Further investigation through clinical trials to assess safety and efficacy in cancer patients.
- Combination Therapies : Exploring the effects of combining this compound with other anticancer agents to enhance therapeutic outcomes.
- Material Science Applications : Investigating its potential use in developing biomaterials that mimic bone properties for orthopedic applications.
属性
IUPAC Name |
[4-[4-[bis(2-chloroethyl)amino]phenyl]-1-hydroxy-1-phosphonobutyl]phosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23Cl2NO7P2/c15-8-10-17(11-9-16)13-5-3-12(4-6-13)2-1-7-14(18,25(19,20)21)26(22,23)24/h3-6,18H,1-2,7-11H2,(H2,19,20,21)(H2,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBMGZJQVAIXNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCC(O)(P(=O)(O)O)P(=O)(O)O)N(CCCl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl2NO7P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60146357 | |
Record name | 4-(4-(Bis(2-chloroethyl)amino)phenyl)-1-hydroxybutane-1,1-bisphosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60146357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104233-81-0 | |
Record name | 4-(4-(Bis(2-chloroethyl)amino)phenyl)-1-hydroxybutane-1,1-bisphosphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104233810 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(4-(Bis(2-chloroethyl)amino)phenyl)-1-hydroxybutane-1,1-bisphosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60146357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。